molecular formula C16H15N3O9S B2884442 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide CAS No. 1105205-13-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide

Cat. No.: B2884442
CAS No.: 1105205-13-7
M. Wt: 425.37
InChI Key: KWEWAAYVXULPJH-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a dinitrobenzenesulfonamide group, and an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Nitration: The benzo[d][1,3]dioxole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.

    Sulfonation: The nitrated compound undergoes sulfonation with chlorosulfonic acid to form the sulfonamide group.

    Ethylation: The final step involves the ethylation of the sulfonamide with 2-chloroethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its electron-withdrawing nitro groups and electron-donating benzo[d][1,3]dioxole moiety.

    Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Biological Probes: It can be used as a fluorescent probe due to its aromatic structure and potential for conjugation with biomolecules.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in dyes and pigments.

    Agriculture: It can be explored as a pesticide or herbicide due to its potential bioactivity.

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The sulfonamide group can interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide:

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide is unique due to its combination of electron-withdrawing nitro groups and electron-donating benzo[d][1,3]dioxole moiety, which provides a balance of reactivity and stability. This makes it versatile for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O9S/c1-10-13(18(20)21)7-12(8-14(10)19(22)23)29(24,25)17-4-5-26-11-2-3-15-16(6-11)28-9-27-15/h2-3,6-8,17H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEWAAYVXULPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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